SM-164

Description

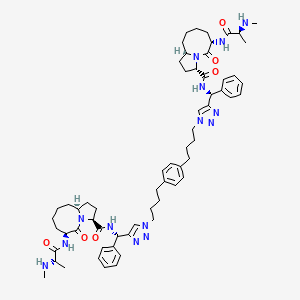

a bivalent Smac mimetic with antineoplastic activity; structure in first source

Properties

IUPAC Name |

(3S,6S,10aS)-N-[(S)-[1-[4-[4-[4-[4-[(S)-[[(3S,6S,10aS)-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carbonyl]amino]-phenylmethyl]triazol-1-yl]butyl]phenyl]butyl]triazol-4-yl]-phenylmethyl]-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H84N14O6/c1-41(63-3)57(77)65-49-27-13-11-25-47-33-35-53(75(47)61(49)81)59(79)67-55(45-21-7-5-8-22-45)51-39-73(71-69-51)37-17-15-19-43-29-31-44(32-30-43)20-16-18-38-74-40-52(70-72-74)56(46-23-9-6-10-24-46)68-60(80)54-36-34-48-26-12-14-28-50(62(82)76(48)54)66-58(78)42(2)64-4/h5-10,21-24,29-32,39-42,47-50,53-56,63-64H,11-20,25-28,33-38H2,1-4H3,(H,65,77)(H,66,78)(H,67,79)(H,68,80)/t41-,42-,47-,48-,49-,50-,53-,54-,55-,56-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYDZXNSSLRFJS-IOQQVAQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CN(N=N4)CCCCC5=CC=C(C=C5)CCCCN6C=C(N=N6)C(C7=CC=CC=C7)NC(=O)C8CCC9N8C(=O)C(CCCC9)NC(=O)C(C)NC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1CCCC[C@H]2CC[C@H](N2C1=O)C(=O)N[C@@H](C3=CC=CC=C3)C4=CN(N=N4)CCCCC5=CC=C(C=C5)CCCCN6C=C(N=N6)[C@H](C7=CC=CC=C7)NC(=O)[C@@H]8CC[C@H]9N8C(=O)[C@H](CCCC9)NC(=O)[C@H](C)NC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H84N14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1121.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957135-43-2 | |

| Record name | SM-164 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957135432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SM-164 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2VA4GC8KB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SM-164: A Bivalent Smac Mimetic Targeting IAP Proteins for Cancer Therapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

SM-164 is a potent, cell-permeable, bivalent Smac (Second Mitochondria-derived Activator of Caspases) mimetic that has emerged as a promising agent in cancer therapy. By mimicking the endogenous pro-apoptotic protein Smac/DIABLO, this compound targets and antagonizes the Inhibitor of Apoptosis Proteins (IAPs), a family of proteins often overexpressed in cancer cells, leading to the suppression of apoptosis. This guide provides a comprehensive overview of this compound, detailing its mechanism of action, binding affinities, and the signaling pathways it modulates. Furthermore, it offers detailed experimental protocols for key assays used to characterize its activity and presents quantitative data in a structured format for ease of comparison.

Core Mechanism of Action

This compound functions as a bivalent antagonist of IAP proteins, primarily targeting X-linked inhibitor of apoptosis protein (XIAP), and cellular IAP1 (cIAP1) and cIAP2.[1][2] Endogenous Smac/DIABLO, released from the mitochondria during apoptosis, promotes programmed cell death by neutralizing IAPs.[2] this compound mimics this action with high potency.[3]

Its bivalent nature, featuring two "AVPI" binding motifs, allows for concurrent interaction with both the BIR2 and BIR3 domains of XIAP, making it a significantly more potent antagonist than its monovalent counterparts.[1] This dual engagement is crucial for efficiently neutralizing XIAP's inhibition of caspases-3, -7, and -9.

In addition to directly antagonizing XIAP, this compound induces the autoubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2. The degradation of cIAPs relieves the inhibition of the NF-κB pathway and, more critically, leads to the stabilization of NIK (NF-κB-inducing kinase), promoting the non-canonical NF-κB pathway. It also facilitates the formation of a caspase-8 activating complex, often in a TNFα-dependent manner, thereby triggering the extrinsic apoptosis pathway.

Quantitative Data: Binding Affinities and Cellular Potency

The efficacy of this compound is underscored by its high binding affinity to various IAP proteins and its potent induction of apoptosis in cancer cell lines.

| Target Protein | Binding Affinity (Ki, nM) | Assay Type |

| XIAP (BIR2 and BIR3 domains) | 0.56 | Fluorescence Polarization |

| cIAP-1 (BIR2 and BIR3 domains) | 0.31 | Fluorescence Polarization |

| cIAP-2 (BIR3 domain) | 1.1 | Fluorescence Polarization |

Table 1: Binding Affinities of this compound to IAP Proteins.

| Parameter | Value | Cell Line | Assay Type |

| IC50 (XIAP binding) | 1.39 nM | Cell-free | Fluorescence Polarization |

| Apoptosis Induction | ~1 nM | HL-60 | Cellular Assay |

| cIAP-1 Degradation | 1 nM | MDA-MB-231 | Western Blot |

Table 2: Cellular Potency and Activity of this compound.

Signaling Pathways Modulated by this compound

This compound triggers apoptosis through the modulation of both the intrinsic and extrinsic signaling pathways. The specific pathway activated can be cell-type dependent.

Extrinsic Apoptosis Pathway (TNFα-Dependent)

In many cancer cell lines, the apoptotic effect of this compound is dependent on the presence of Tumor Necrosis Factor-alpha (TNFα). By inducing the degradation of cIAP1/2, this compound facilitates the formation of Complex II (the death-inducing signaling complex) upon TNFα receptor (TNFR1) stimulation, leading to the activation of caspase-8 and the subsequent executioner caspases.

Intrinsic (Mitochondrial) Apoptosis Pathway

This compound can also engage the intrinsic apoptosis pathway. By binding to XIAP, it relieves the inhibition of caspase-9. Activated caspase-9 then cleaves and activates the executioner caspases-3 and -7, leading to apoptosis. This is particularly relevant in radiosensitization contexts.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity.

Cell Viability Assay (MTT/WST-8)

This assay determines the effect of this compound on cell proliferation and viability.

Workflow:

Protocol:

-

Seed 3,000 to 3,500 cells per well in a 96-well plate and allow them to attach overnight.

-

The following day, treat the cells with a serial dilution of this compound.

-

Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT (5 mg/mL) or WST-8 solution to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.

Western Blot Analysis for IAP Degradation and Caspase Activation

This technique is used to detect changes in protein levels, such as the degradation of cIAP1 and the cleavage (activation) of caspases.

Protocol:

-

Cell Lysis:

-

Treat cells with this compound for the desired time points.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 20-30 minutes.

-

Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-cIAP1, anti-cleaved caspase-3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Co-Immunoprecipitation (Co-IP) for XIAP-Caspase Interaction

Co-IP is used to determine if this compound disrupts the interaction between XIAP and its target caspases.

Protocol:

-

Cell Lysate Preparation:

-

Treat cells with this compound or a vehicle control.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., a buffer with 1% NP-40) containing protease inhibitors.

-

Centrifuge to clear the lysate.

-

-

Pre-clearing:

-

Incubate the lysate with Protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Pellet the beads and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-XIAP) overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-4 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against the "prey" protein (e.g., anti-caspase-9) and the "bait" protein (XIAP).

-

In Vivo Antitumor Efficacy

This compound has demonstrated significant antitumor activity in preclinical xenograft models.

-

Model: MDA-MB-231 breast cancer xenografts in SCID mice.

-

Treatment: Intravenous (i.v.) administration of this compound (1 and 5 mg/kg) daily for 5 days a week for 2 weeks.

-

Results:

-

Rapid degradation of cIAP-1 in tumor tissues within 1 hour of a single dose.

-

Robust activation of caspases-3, -8, and -9 and cleavage of PARP in tumor tissues.

-

Significant tumor growth inhibition and even tumor regression.

-

No significant toxicity observed in normal mouse tissues.

-

Conclusion and Future Directions

This compound is a highly potent, bivalent Smac mimetic that effectively induces apoptosis in cancer cells by concurrently targeting cIAP1/2 for degradation and neutralizing XIAP. Its robust preclinical in vitro and in vivo activity, coupled with a favorable safety profile, establishes this compound as a promising candidate for further clinical development, both as a single agent and in combination with other anticancer therapies such as TRAIL agonists or conventional chemotherapy. Future research should continue to explore rational combination strategies and identify biomarkers to predict patient response to this compound-based therapies.

References

The Discovery and Development of SM-164: A Bivalent Smac Mimetic Targeting IAP Proteins for Cancer Therapy

An In-depth Technical Guide

Abstract

SM-164 is a potent, cell-permeable, bivalent small molecule that mimics the endogenous pro-apoptotic protein Smac/DIABLO. Developed as a promising anti-cancer agent, this compound functions by antagonizing the Inhibitor of Apoptosis (IAP) proteins, specifically XIAP, cIAP-1, and cIAP-2. This antagonism relieves the inhibition of caspases, key mediators of apoptosis, thereby promoting programmed cell death in tumor cells. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its biochemical and cellular activities, and its effects in in-vivo models. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding for researchers and drug development professionals.

Introduction

Defects in apoptotic pathways are a hallmark of cancer, enabling tumor cells to evade programmed cell death and resist conventional therapies.[1] The Inhibitor of Apoptosis (IAP) proteins are key regulators of apoptosis, often overexpressed in cancer cells, and represent attractive targets for therapeutic intervention.[2][3] The X-linked inhibitor of apoptosis protein (XIAP) is the most potent endogenous IAP, directly inhibiting caspases-3, -7, and -9.[4][5] Cellular IAP-1 (cIAP-1) and cIAP-2 are also critical regulators, particularly in the tumor necrosis factor-alpha (TNFα) signaling pathway.

The endogenous protein Smac/DIABLO promotes apoptosis by binding to and antagonizing IAP proteins. This interaction is mediated by the N-terminal AVPI tetrapeptide motif of Smac. This understanding led to the development of small-molecule Smac mimetics as a novel class of anti-cancer drugs. This compound emerged as a highly potent, bivalent Smac mimetic designed to concurrently target multiple BIR (Baculoviral IAP Repeat) domains of IAP proteins, leading to enhanced anti-tumor activity.

Mechanism of Action

This compound exerts its pro-apoptotic effects through a dual mechanism of action:

-

Antagonism of XIAP: As a bivalent molecule, this compound can simultaneously bind to the BIR2 and BIR3 domains of XIAP with high affinity. This binding displaces caspases-3, -7, and -9 from XIAP, thereby relieving their inhibition and allowing the execution of the apoptotic cascade.

-

Induction of cIAP-1/2 Degradation: this compound binding to cIAP-1 and cIAP-2 induces their auto-ubiquitination and subsequent proteasomal degradation. The degradation of cIAPs removes their inhibitory effect on caspase-8 activation and promotes TNFα-dependent apoptosis.

This concurrent removal of the blockade by both XIAP and cIAPs makes this compound an extremely potent inducer of apoptosis in cancer cells.

Quantitative Data

Binding Affinities of this compound for IAP Proteins

The binding affinity of this compound to various IAP proteins has been determined using fluorescence polarization-based assays. The bivalent nature of this compound contributes to its high potency, particularly against XIAP.

| IAP Protein | Domain(s) | Binding Constant (Ki) | Binding Constant (IC50) | Reference(s) |

| XIAP | BIR2 and BIR3 | 0.56 nM | 1.39 nM | |

| cIAP-1 | BIR2 and BIR3 | 0.31 nM | - | |

| cIAP-2 | BIR3 | 1.1 nM | - |

In Vitro Cellular Activity

This compound has demonstrated potent single-agent activity in various cancer cell lines, inducing apoptosis at nanomolar concentrations. Its activity is often enhanced in the presence of TNFα.

| Cell Line | Cancer Type | Key Finding | Concentration | Reference(s) |

| MDA-MB-231 | Triple-Negative Breast Cancer | Induces rapid cIAP-1 degradation and robust apoptosis. | 1-100 nM | |

| SK-OV-3 | Ovarian Cancer | Induces apoptosis. | 1-100 nM | |

| HL-60 | Leukemia | Induces apoptosis. | As low as 1 nM | |

| HCT116 | Colon Cancer | Activity enhanced with TNFα. | 10-100 nM |

In Vivo Antitumor Efficacy

Preclinical studies in xenograft models have shown that this compound can inhibit tumor growth and even cause tumor regression.

| Xenograft Model | Cancer Type | Treatment | Key Finding | Reference(s) |

| MDA-MB-231 | Breast Cancer | 5 mg/kg, single i.v. dose | Rapid cIAP-1 degradation and robust apoptosis in tumor tissues. | |

| MDA-MB-231 | Breast Cancer | 5 mg/kg | 65% reduction in tumor volume. | |

| 2LMP | Breast Cancer | 5 mg/kg i.v. + TRAIL | Induces rapid tumor regression. | |

| MDA-MB-231 | Triple-Negative Breast Cancer | - | Eliminated early-stage bone and lung metastases. |

Experimental Protocols

Fluorescence Polarization-Based Binding Assay

This assay is used to determine the binding affinities of compounds to IAP proteins.

Principle: A fluorescently labeled tracer molecule that binds to the IAP protein is used. When the tracer is bound to the larger protein, it tumbles slower in solution, resulting in a high fluorescence polarization (FP) signal. Unlabeled competitor compounds (like this compound) displace the tracer, leading to a decrease in the FP signal.

Protocol:

-

Recombinant IAP protein (e.g., XIAP BIR2-BIR3, cIAP-1 BIR2-BIR3, or cIAP-2 BIR3) is incubated with a fluorescently labeled Smac-mimetic tracer (e.g., Smac-1F for bivalent XIAP binding).

-

Serial dilutions of the test compound (this compound) are added to the protein-tracer mixture in a suitable assay buffer.

-

The reaction is incubated to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader.

-

The IC50 value is determined by plotting the FP signal against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration of the protein and the tracer, and the Kd of the tracer-protein interaction.

References

- 1. This compound: A Novel, Bivalent Smac Mimetic That Induces Apoptosis and Tumor Regression by Concurrent Removal of the Blockade of cIAP-1/2 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Smac-mimetic compound this compound induces radiosensitization in breast cancer cells through activation of caspases and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]

The Bivalent Advantage: A Technical Guide to the Binding Affinity of SM-164 with XIAP and cIAPs

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of SM-164, a potent, bivalent Smac mimetic, in its interaction with the X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis proteins (cIAP1 and cIAP2). This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and apoptosis regulation.

This compound has emerged as a promising anti-cancer agent due to its ability to concurrently antagonize XIAP and induce the degradation of cIAP1 and cIAP2, thereby promoting apoptosis in tumor cells.[1][2] Its bivalent nature, mimicking the dimeric form of the endogenous IAP antagonist Smac/DIABLO, confers a significant potency advantage over its monovalent counterparts.[1][3]

Core Findings: Binding Affinity of this compound

Quantitative analysis of the binding affinity of this compound for XIAP, cIAP1, and cIAP2 has been determined primarily through fluorescence polarization (FP) based assays. The data consistently demonstrates that this compound binds to these inhibitor of apoptosis proteins (IAPs) with high affinity, exhibiting Ki and IC50 values in the nanomolar and sub-nanomolar range.

| Target Protein | Protein Construct | Assay Type | Binding Affinity (Ki) | Binding Affinity (IC50) | Reference |

| XIAP | BIR2-BIR3 domains | FP | 0.56 nM | 1.39 nM | [1] |

| BIR2 domain | HTRF | 50 nM | - | ||

| BIR3 domain | FP | - | - | ||

| cIAP1 | BIR2-BIR3 domains | FP | 0.31 nM | - | |

| cIAP2 | BIR3 domain | FP | 1.1 nM | - |

Table 1: Summary of this compound Binding Affinities for XIAP, cIAP1, and cIAP2.

The significantly higher affinity of the bivalent this compound for the dual BIR2-BIR3 domain construct of XIAP, as compared to monovalent Smac mimetics, is a key determinant of its enhanced pro-apoptotic activity. While this compound also potently binds to cIAP1 and cIAP2, its primary advantage lies in its superior ability to antagonize XIAP.

Signaling Pathways and Mechanism of Action

This compound exerts its pro-apoptotic effects through a dual mechanism of action that involves both the direct inhibition of XIAP and the induction of cIAP1/2 degradation.

-

XIAP Antagonism: XIAP is a potent inhibitor of caspases, the key executioners of apoptosis. Specifically, the BIR2 domain of XIAP inhibits caspases-3 and -7, while the BIR3 domain inhibits caspase-9. By binding to both the BIR2 and BIR3 domains of XIAP, this compound relieves this inhibition, allowing for the activation of the caspase cascade and subsequent apoptosis.

-

cIAP1/2 Degradation: cIAP1 and cIAP2 are E3 ubiquitin ligases that play a crucial role in cell survival signaling, including the NF-κB pathway. Binding of this compound to the BIR domains of cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation. The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), activation of the non-canonical NF-κB pathway, and production of TNFα, which can further sensitize tumor cells to apoptosis.

Experimental Protocols

The determination of this compound's binding affinity and mechanism of action relies on several key experimental techniques.

Fluorescence Polarization (FP) Binding Assay

This competitive binding assay is the primary method used to quantify the binding affinity of this compound for IAP proteins.

Principle: The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled peptide (tracer) derived from the Smac protein. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger IAP protein, its tumbling is restricted, leading to an increase in fluorescence polarization. Unlabeled this compound competes with the tracer for binding to the IAP protein, causing a dose-dependent decrease in fluorescence polarization.

Workflow:

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: A typical buffer consists of 100 mM potassium phosphate (pH 7.5), 100 µg/ml bovine gamma globulin, and 0.02% sodium azide.

-

IAP Proteins: Recombinant XIAP (BIR2-BIR3 or individual domains), cIAP1 (BIR2-BIR3), or cIAP2 (BIR3) proteins are diluted to a final concentration that results in a significant polarization shift upon tracer binding (e.g., 3-30 nM).

-

Fluorescent Tracer: A Smac-mimetic peptide labeled with a fluorophore (e.g., 5-carboxyfluorescein) is used. The final concentration is typically below its Kd for the target IAP to ensure assay sensitivity (e.g., 1-5 nM).

-

This compound: A serial dilution of this compound is prepared in the assay buffer.

-

-

Assay Procedure:

-

In a microplate (e.g., 384-well, low-volume, black), the IAP protein, fluorescent tracer, and varying concentrations of this compound are combined.

-

The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 15-30 minutes).

-

-

Data Acquisition and Analysis:

-

Fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

-

The data is plotted as fluorescence polarization versus the logarithm of the this compound concentration.

-

The IC50 value (the concentration of this compound that displaces 50% of the bound tracer) is determined by fitting the data to a sigmoidal dose-response curve.

-

The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent tracer.

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is another powerful technique for studying protein-protein interactions and can be adapted for a competitive binding assay format.

Principle: HTRF is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology. In the context of an IAP binding assay, a GST-tagged IAP protein is used. An anti-GST antibody labeled with a donor fluorophore (e.g., Terbium cryptate) and a biotinylated ligand (e.g., a Smac mimetic) complexed with streptavidin labeled with an acceptor fluorophore (e.g., d2) are used. When the ligand binds to the IAP, the donor and acceptor are brought into close proximity, resulting in a FRET signal. This compound competes with the labeled ligand, disrupting FRET in a dose-dependent manner.

Detailed Methodology:

-

Reagent Preparation:

-

Assay components are typically provided in a kit format.

-

GST-tagged IAP protein, biotinylated ligand, anti-GST-donor, and streptavidin-acceptor are prepared according to the manufacturer's instructions.

-

A serial dilution of this compound is prepared.

-

-

Assay Procedure:

-

In a suitable microplate, the GST-tagged IAP protein, the biotinylated ligand/streptavidin-acceptor complex, the anti-GST-donor, and varying concentrations of this compound are added.

-

The plate is incubated at room temperature to allow for binding to occur.

-

-

Data Acquisition and Analysis:

-

The HTRF signal is read on a compatible plate reader.

-

The ratio of the acceptor and donor emission signals is calculated.

-

The data is analyzed similarly to the FP assay to determine the IC50 and Ki values for this compound.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can be used to measure the kinetics (on- and off-rates) and affinity of the interaction between this compound and IAP proteins.

Principle: An IAP protein is immobilized on a sensor chip. A solution containing this compound is flowed over the surface. The binding of this compound to the immobilized IAP protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

Detailed Methodology:

-

Immobilization of IAP Protein:

-

The IAP protein is immobilized onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry or via a capture-based method (e.g., using an anti-GST antibody to capture a GST-tagged IAP).

-

-

Binding Analysis:

-

A series of this compound concentrations are injected over the sensor surface.

-

The association (on-rate, ka) and dissociation (off-rate, kd) of this compound are monitored in real-time.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (ka and kd).

-

The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.

-

Western Blotting for cIAP Degradation

Western blotting is used to qualitatively and semi-quantitatively assess the ability of this compound to induce the degradation of cIAP1 and cIAP2 in cells.

Principle: Cells are treated with this compound, and cell lysates are prepared. Proteins in the lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with primary antibodies specific for cIAP1 and cIAP2, followed by a secondary antibody conjugated to an enzyme that allows for detection. A decrease in the band intensity for cIAP1 and cIAP2 in this compound-treated cells compared to control cells indicates degradation of the proteins.

Detailed Methodology:

-

Cell Treatment and Lysis:

-

Cancer cell lines are treated with various concentrations of this compound for different time points.

-

Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

-

SDS-PAGE and Protein Transfer:

-

Protein concentrations of the lysates are determined, and equal amounts of protein are loaded onto an SDS-polyacrylamide gel.

-

The proteins are separated by electrophoresis and then transferred to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies against cIAP1, cIAP2, and a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities can be quantified using densitometry software.

-

Conclusion

This compound is a potent, bivalent Smac mimetic that exhibits high binding affinity for XIAP, cIAP1, and cIAP2. Its ability to concurrently antagonize XIAP-mediated caspase inhibition and induce the proteasomal degradation of cIAP1 and cIAP2 makes it a highly effective pro-apoptotic agent. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other IAP antagonists in the development of novel cancer therapeutics.

References

The Role of SM-164 in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-164 is a potent, cell-permeable, bivalent small molecule that functions as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic. By targeting key members of the Inhibitor of Apoptosis Protein (IAP) family, this compound effectively induces apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Introduction

Defects in apoptotic signaling pathways are a hallmark of cancer, contributing to tumor development, progression, and resistance to therapy. The Inhibitor of Apoptosis Proteins (IAPs) are a family of endogenous proteins that suppress apoptosis by binding to and inhibiting caspases. Overexpression of IAPs is common in many cancers and is associated with poor prognosis. Smac mimetics are a class of therapeutic agents designed to antagonize IAPs, thereby restoring the apoptotic potential of cancer cells.

This compound is a bivalent Smac mimetic that has demonstrated significant pro-apoptotic activity. Its bivalent nature allows it to concurrently bind to multiple IAP proteins with high affinity, leading to a robust induction of cell death. This guide will explore the core mechanisms of this compound action, focusing on its interaction with cIAP-1, cIAP-2, and XIAP, and the subsequent activation of apoptotic cascades.

Mechanism of Action

This compound induces apoptosis through a dual mechanism: promoting the degradation of cellular IAP1 and IAP2 (cIAP-1/2) and antagonizing the X-linked inhibitor of apoptosis protein (XIAP).[1][2][3]

-

Degradation of cIAP-1 and cIAP-2: this compound binds to the BIR (Baculoviral IAP Repeat) domains of cIAP-1 and cIAP-2. This binding induces a conformational change that triggers their auto-ubiquitination and subsequent degradation by the proteasome.[1][2] The degradation of cIAPs removes a critical block on caspase-8 activation.

-

Antagonism of XIAP: XIAP is a potent inhibitor of effector caspases, particularly caspase-3 and caspase-7, as well as the initiator caspase-9. This compound binds to the BIR2 and BIR3 domains of XIAP, preventing it from inhibiting these caspases and thereby promoting the execution phase of apoptosis.

The induction of apoptosis by this compound can be mediated through both TNFα-dependent and independent pathways. In many cancer cell lines, the degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), resulting in the activation of the non-canonical NF-κB pathway and the production of endogenous TNFα. This secreted TNFα can then act in an autocrine or paracrine manner to bind to its receptor (TNFR1) and initiate the extrinsic apoptosis pathway.

Signaling Pathways

The signaling cascades initiated by this compound are complex and converge on the activation of caspases. The following diagrams illustrate the key pathways.

This compound-Induced cIAP Degradation and NF-κB Activation

Caption: this compound induces proteasomal degradation of cIAPs, leading to NIK stabilization and TNFα production.

This compound in Extrinsic and Intrinsic Apoptosis Pathways

Caption: this compound promotes both extrinsic and intrinsic apoptosis by antagonizing XIAP.

Quantitative Data

The efficacy of this compound has been quantified in various assays. The following tables summarize key binding affinities and cellular potencies.

Table 1: Binding Affinities of this compound to IAP Proteins

| IAP Protein | Binding Constant (Ki, nM) | Assay Method |

| cIAP-1 (BIR2/BIR3) | 0.31 | Fluorescence Polarization |

| cIAP-2 (BIR3) | 1.1 | Fluorescence Polarization |

| XIAP (BIR2/BIR3) | 0.56 | Fluorescence Polarization |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay |

| MDA-MB-231 | Breast Cancer | 3.3 | WST-8 |

| SK-OV-3 | Ovarian Cancer | 16 | WST-8 |

| HL-60 | Leukemia | ~1 | Apoptosis Assay |

Table 3: Caspase Activation by this compound in Combination with Radiation

| Cell Line | Caspase | Fold Activation (this compound + Radiation) |

| SK-BR-3 | Caspase-9 | ~3 |

| SK-BR-3 | Caspase-3 | ~3 |

| MDA-MB-468 | Caspase-8 | ~4 |

| MDA-MB-468 | Caspase-9 | ~5 |

| MDA-MB-468 | Caspase-3 | ~8 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pro-apoptotic effects of this compound.

Cell Viability Assay (WST-8)

This protocol measures the number of viable cells by assessing mitochondrial dehydrogenase activity.

Workflow:

Caption: Workflow for assessing cell viability using the WST-8 assay.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of this compound. Include untreated and vehicle-only controls.

-

Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition: Add 10 µL of WST-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cell line.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentration and for the appropriate duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for Protein Expression and Cleavage

This technique is used to detect changes in the levels of IAP proteins and the cleavage of caspases and their substrates (e.g., PARP).

Methodology:

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cIAP-1, XIAP, cleaved caspase-3, cleaved PARP, GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 8. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a potent inducer of apoptosis that acts by targeting multiple IAP family members. Its ability to promote the degradation of cIAP-1/2 and antagonize XIAP makes it an effective agent for overcoming resistance to apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of this compound and other Smac mimetics. Further research into the nuanced roles of this compound in different cancer contexts will continue to advance its development as a promising anti-cancer therapeutic.

References

- 1. This compound: A Novel, Bivalent Smac Mimetic That Induces Apoptosis and Tumor Regression by Concurrent Removal of the Blockade of cIAP-1/2 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a novel, bivalent Smac mimetic that induces apoptosis and tumor regression by concurrent removal of the blockade of cIAP-1/2 and XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

SM-164: A Bivalent Smac Mimetic for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SM-164 is a potent, cell-permeable, non-peptide, bivalent small molecule that functions as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic.[1][2][3] It is designed to induce apoptosis in cancer cells by targeting Inhibitor of Apoptosis Proteins (IAPs).[1][4] this compound's bivalent nature allows it to concurrently interact with both the BIR2 and BIR3 domains of the X-linked inhibitor of apoptosis protein (XIAP), leading to a significantly higher potency compared to its monovalent counterparts. This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with detailed experimental protocols and data presented for researchers in the field of oncology and drug development.

Chemical Structure and Physicochemical Properties

This compound is a synthetic small molecule with a molecular weight of 1121.42 g/mol . Its chemical formula is C62H84N14O6. The structure of this compound is characterized by two units of a Smac mimetic (SM-122 analogues) joined by a linker, enabling its bivalent binding capability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C62H84N14O6 | |

| Molecular Weight | 1121.42 Da | |

| CAS Number | 957135-43-2 | |

| Solubility | ≥56.07 mg/mL in DMSO; Insoluble in H2O and EtOH |

Mechanism of Action

This compound exerts its pro-apoptotic effects through a dual mechanism of action primarily targeting the IAP family of proteins, which are often overexpressed in cancer cells and contribute to therapeutic resistance.

-

Antagonism of XIAP: this compound binds with high affinity to the BIR2 and BIR3 domains of XIAP, preventing XIAP from inhibiting caspases-3, -7, and -9. This relieves the block on caspase activity, allowing the execution of the apoptotic cascade.

-

Degradation of cIAP-1 and cIAP-2: this compound also binds to cellular inhibitor of apoptosis proteins 1 and 2 (cIAP-1 and cIAP-2), inducing their rapid ubiquitination and subsequent proteasomal degradation. The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), which in turn promotes the production of Tumor Necrosis Factor-alpha (TNFα). This autocrine or paracrine TNFα signaling then activates the extrinsic apoptotic pathway, further amplifying the cell death signal.

The concurrent removal of the blockade by both XIAP and cIAPs makes this compound an extremely potent inducer of apoptosis in tumor cells.

Caption: Mechanism of action of this compound.

Biological Properties and Efficacy

This compound demonstrates potent activity in both in vitro and in vivo models of various cancers.

In Vitro Activity

This compound exhibits high binding affinities to key IAP proteins. It effectively induces apoptosis in a range of cancer cell lines, particularly when combined with other agents like TRAIL (TNF-related apoptosis-inducing ligand).

Table 2: In Vitro Binding Affinities of this compound to IAP Proteins

| Target Protein | Binding Affinity (Ki) | Binding Affinity (IC50) | Reference(s) |

| cIAP-1 (BIR2 & BIR3 domains) | 0.31 nM | - | |

| cIAP-2 (BIR3 domain) | 1.1 nM | - | |

| XIAP (BIR2 & BIR3 domains) | 0.56 nM | 1.39 nM |

In cell-based assays, this compound induces cIAP-1 degradation at concentrations as low as 1 nM within 60 minutes. It also effectively induces apoptosis in leukemia cells at concentrations as low as 1 nM. When combined with TRAIL, this compound shows strong synergistic activity in breast, prostate, and colon cancer cell lines.

In Vivo Efficacy

In xenograft models, this compound has demonstrated significant antitumor activity. In an MDA-MB-231 breast cancer xenograft model, administration of this compound at 5 mg/kg resulted in a 65% reduction in tumor volume. Furthermore, the combination of this compound and TRAIL has been shown to induce rapid tumor regression in a breast cancer xenograft model where either agent alone was ineffective. Studies have also shown that this compound can eliminate early-stage bone and lung metastases from triple-negative breast cancer in mice.

Table 3: In Vivo Antitumor Activity of this compound

| Cancer Model | Treatment | Outcome | Reference(s) |

| MDA-MB-231 Xenograft | This compound (1 mg/kg, i.v.) | Complete tumor growth inhibition during treatment | |

| MDA-MB-231 Xenograft | This compound (5 mg/kg, i.v.) | 65% reduction in tumor volume | |

| 2LMP Xenograft | This compound (5 mg/kg, i.v.) + TRAIL | Rapid tumor regression | |

| MDA-MB-231 Metastasis Model | This compound | Elimination of early-stage bone and lung metastases |

Experimental Protocols

Fluorescence-Polarization-Based Binding Assays

This assay is used to determine the binding affinities of this compound to IAP proteins.

-

Reagents and Materials: Recombinant IAP proteins (XIAP, cIAP-1, cIAP-2), a fluorescently tagged Smac-mimetic tracer, this compound, and assay buffer.

-

Procedure: a. A solution containing the IAP protein and the fluorescent tracer is prepared in the assay buffer. b. Serial dilutions of this compound are added to the protein-tracer mixture. c. The mixture is incubated to reach equilibrium. d. The fluorescence polarization is measured using a suitable plate reader. e. The IC50 value is determined by fitting the data to a competitive binding equation. The Ki value is then calculated from the IC50 value.

Cell Viability and Apoptosis Assays

These assays are used to assess the cytotoxic and pro-apoptotic effects of this compound on cancer cells.

-

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with varying concentrations of this compound, alone or in combination with other agents, for specified durations.

-

Cell Viability Assessment (e.g., WST assay): a. A reagent such as WST-8 is added to the cell cultures. b. After incubation, the absorbance is measured to determine the number of viable cells.

-

Apoptosis Assessment (e.g., Annexin V/Propidium Iodide Staining): a. Cells are harvested and stained with Annexin V and Propidium Iodide. b. The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

In Vivo Xenograft Studies

These studies are performed to evaluate the antitumor efficacy of this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., SCID mice) are used.

-

Tumor Implantation: Human cancer cells are subcutaneously injected into the mice to establish tumors.

-

Treatment: Once tumors reach a certain size, mice are treated with this compound (e.g., via intravenous injection) or a vehicle control.

-

Monitoring: Tumor size and animal weight are measured regularly.

-

Endpoint: At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blotting to assess protein levels).

Caption: A typical experimental workflow for evaluating this compound.

Conclusion

This compound is a highly potent, bivalent Smac mimetic with a well-defined mechanism of action that involves the concurrent inhibition of XIAP and degradation of cIAP-1/2. Its ability to induce apoptosis in a wide range of cancer cells and demonstrate significant antitumor efficacy in preclinical models, both as a single agent and in combination therapies, makes it a promising candidate for further clinical development. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working on novel cancer therapeutics targeting the IAP pathway.

References

- 1. This compound: A Novel, Bivalent Smac Mimetic That Induces Apoptosis and Tumor Regression by Concurrent Removal of the Blockade of cIAP-1/2 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design, Synthesis and Characterization of A Potent, Non-Peptide, Cell-Permeable, Bivalent Smac Mimetic that Concurrently Targets both the BIR2 and BIR3 Domains in XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a novel, bivalent Smac mimetic that induces apoptosis and tumor regression by concurrent removal of the blockade of cIAP-1/2 and XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]

SM-164: A Technical Guide to Interrogating Inhibitor of Apoptosis (IAP) Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate signaling networks that govern cellular life and death, the Inhibitor of Apoptosis (IAP) protein family serves as a critical checkpoint, restraining the apoptotic cascade. The overexpression of IAPs is a common feature in many cancers, contributing to therapeutic resistance and tumor survival. Consequently, targeting IAPs has emerged as a promising strategy in oncology. SM-164, a bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic, is a potent and cell-permeable antagonist of IAP proteins. This technical guide provides an in-depth overview of this compound as a powerful research tool to dissect the complex roles of IAPs in cellular signaling pathways. We will delve into its mechanism of action, provide quantitative data on its activity, detail key experimental protocols for its use, and visualize the signaling pathways it modulates.

Mechanism of Action

This compound is a synthetic, non-peptidic small molecule designed to mimic the N-terminal tetrapeptide (AVPI) of the endogenous IAP antagonist, SMAC/DIABLO. Its bivalent structure allows it to bind with high affinity to the Baculoviral IAP Repeat (BIR) domains of multiple IAP proteins, primarily X-linked inhibitor of apoptosis protein (XIAP), and cellular IAP1 (cIAP1) and cIAP2.[1][2][3]

The primary mechanisms of action of this compound are twofold:

-

Antagonism of XIAP: XIAP is a potent inhibitor of executioner caspases (caspase-3 and -7) and initiator caspase-9.[4][5] this compound binds to the BIR2 and BIR3 domains of XIAP, thereby disrupting the interaction between XIAP and these caspases. This liberates active caspases, enabling the execution of the apoptotic program.

-

Induction of cIAP1/2 Degradation: this compound binding to the BIR domains of cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation. The degradation of cIAPs has two major consequences:

-

Promotion of Apoptosis: cIAPs are E3 ubiquitin ligases that can ubiquitinate and target pro-apoptotic proteins for degradation. Their removal by this compound stabilizes these pro-apoptotic factors. Furthermore, cIAP degradation sensitizes cells to apoptosis induced by death receptor ligands such as Tumor Necrosis Factor-alpha (TNFα) and TNF-related apoptosis-inducing ligand (TRAIL).

-

Activation of the Non-Canonical NF-κB Pathway: In the absence of cIAPs, NF-κB-inducing kinase (NIK) accumulates, leading to the processing of p100 to p52 and the activation of the non-canonical NF-κB pathway.

-

Quantitative Data

The potency of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize key quantitative data for easy comparison.

| Target Protein | Binding Assay | Ki (nM) | IC50 (nM) | Reference |

| XIAP (BIR2-BIR3) | Fluorescence Polarization | 0.56 | 1.39 | |

| cIAP1 (BIR2-BIR3) | Fluorescence Polarization | 0.31 | - | |

| cIAP2 (BIR3) | Fluorescence Polarization | 1.1 | - |

Table 1: Binding Affinities of this compound to IAP Proteins. Ki and IC50 values represent the dissociation constant and the half-maximal inhibitory concentration, respectively, indicating the high affinity of this compound for its targets.

| Cell Line | Assay Type | Endpoint | This compound Concentration | Effect | Reference |

| MDA-MB-231 (Breast Cancer) | Apoptosis Assay | % Apoptotic Cells | 100 nM | Significant increase in apoptosis | |

| SK-OV-3 (Ovarian Cancer) | Cell Viability | Growth Inhibition | 10 nM | Potent growth inhibition | |

| HCT116 (Colon Cancer) | Western Blot | cIAP1 Degradation | 10-100 nM | Rapid degradation of cIAP1 | |

| PC-3 (Prostate Cancer) | Cell Viability | Synergistic effect with TRAIL | 100 nM | Strong potentiation of TRAIL-induced cell death | |

| U2-OS (Osteosarcoma) | Western Blot | Caspase-3 Cleavage | Varies | Increased cleaved caspase-3 |

Table 2: Cellular Activity of this compound in Various Cancer Cell Lines. This table highlights the pro-apoptotic and anti-proliferative effects of this compound, both as a single agent and in combination with other anti-cancer agents.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments used to study IAP pathways.

Western Blot Analysis of IAP Protein Levels and Caspase Cleavage

This protocol allows for the detection of changes in the expression levels of IAP proteins and the cleavage of caspases, indicative of apoptosis induction.

Materials:

-

Cell culture reagents

-

This compound

-

RIPA lysis buffer (PBS containing 1% NP40, 0.5% Na-deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-XIAP, anti-cIAP1, anti-cIAP2, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for the indicated times.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 20-30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Co-Immunoprecipitation (Co-IP) to Assess XIAP-Caspase Interaction

This protocol is used to determine if this compound disrupts the interaction between XIAP and its target caspases.

Materials:

-

Cell culture reagents and this compound

-

Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors)

-

Anti-XIAP antibody for immunoprecipitation

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., Laemmli sample buffer)

-

Primary antibodies for Western blotting (e.g., anti-caspase-9, anti-caspase-3)

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound and lyse them in Co-IP lysis buffer as described above.

-

Pre-clearing: Incubate the cell lysates with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add the anti-XIAP antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins by resuspending the beads in Laemmli sample buffer and boiling. Analyze the eluted proteins by Western blotting using antibodies against the target caspases.

Cell Viability Assays

These assays quantify the effect of this compound on cell proliferation and survival.

-

MTT/WST-1 Assay:

-

Seed cells in a 96-well plate and treat with a range of this compound concentrations.

-

After the desired incubation period, add MTT or WST-1 reagent to each well and incubate for 1-4 hours.

-

For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Trypan Blue Exclusion Assay:

-

Treat cells with this compound in a culture dish.

-

Harvest the cells and resuspend them in PBS.

-

Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cell culture reagents and this compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest both adherent and floating cells.

-

Staining: Wash the cells with cold PBS and resuspend them in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its study.

Figure 1: this compound Mechanism in Apoptosis Induction. This diagram illustrates how this compound promotes apoptosis by inhibiting XIAP and cIAP1/2, thereby activating both the intrinsic and extrinsic apoptotic pathways.

Figure 2: this compound and Non-Canonical NF-κB Pathway. This diagram shows how this compound-induced degradation of cIAP1/2 leads to the stabilization of NIK and subsequent activation of the non-canonical NF-κB signaling pathway.

Figure 3: Experimental Workflow for Studying this compound. This flowchart outlines a typical experimental approach for characterizing the effects of this compound on cancer cells, from initial treatment to data analysis.

Conclusion

This compound is an invaluable tool for researchers studying the intricate roles of IAP proteins in cell death and survival signaling. Its high potency and dual mechanism of action, targeting both XIAP and cIAPs, allow for a robust and multifaceted interrogation of these pathways. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in the laboratory, ultimately contributing to a deeper understanding of IAP biology and the development of novel cancer therapeutics. As with any potent biological probe, careful experimental design and interpretation are paramount to generating meaningful and reproducible results.

References

- 1. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 2. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 4. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

In Vitro Characterization of SM-164: A Technical Guide

Introduction

SM-164 is a novel, bivalent, non-peptide, and cell-permeable small molecule designed to mimic the endogenous pro-apoptotic protein Smac/DIABLO (Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with Low pI).[1][2][3][4] It functions as a potent antagonist of the Inhibitor of Apoptosis Proteins (IAPs), a family of proteins often overexpressed in cancer cells to suppress apoptosis and promote tumorigenesis.[5] By targeting and neutralizing key IAP members—specifically cIAP-1, cIAP-2, and XIAP—this compound effectively removes the brakes on programmed cell death, making it a promising candidate for anticancer therapy, particularly in combination with other agents. This technical guide provides an in-depth overview of the in vitro characterization of this compound, detailing its mechanism of action, binding affinities, cellular effects, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound exerts its pro-apoptotic effects through a dual mechanism targeting the IAP family. As a bivalent Smac mimetic, it is engineered to simultaneously engage two BIR (Baculoviral IAP Repeat) domains, granting it significantly higher potency than its monovalent counterparts.

-

Degradation of cIAP-1 and cIAP-2: this compound binds with high affinity to the BIR domains of cIAP-1 and cIAP-2. This binding event triggers their auto-ubiquitination and subsequent rapid degradation by the proteasome. The removal of cIAPs liberates the cell to undergo TNFα-dependent apoptosis.

-

Antagonism of XIAP: this compound binds potently to the BIR2 and BIR3 domains of X-linked Inhibitor of Apoptosis Protein (XIAP). XIAP is a critical downstream regulator that directly inhibits the activity of effector caspases (caspase-3 and -7) and initiator caspase-9. By binding to XIAP, this compound prevents this inhibition, thereby freeing caspases to execute the apoptotic program.

This concurrent removal of cIAP-1/2 and XIAP blockade makes this compound an extremely potent inducer of apoptosis in tumor cells.

Binding Affinity and Potency

The efficacy of this compound is rooted in its high binding affinity for its IAP targets. Quantitative analysis, primarily through fluorescence polarization-based assays, has determined its inhibitory constants (Ki) and IC50 values. This compound is reported to be 300 to 7,000 times more potent than its monovalent counterparts and the natural Smac AVPI peptide for binding to XIAP.

| Target Protein | Domain(s) Targeted | Binding Constant (Ki) | IC50 | Citations |

| cIAP-1 | BIR2 and BIR3 | 0.31 nM | - | |

| cIAP-2 | BIR3 | 1.1 nM | - | |

| XIAP | BIR2 and BIR3 | 0.56 nM | 1.39 nM |

Cellular Effects of this compound

In vitro studies using various cancer cell lines have demonstrated the potent cellular activities of this compound.

Induction of cIAP-1 Degradation

Consistent with its mechanism of action, this compound treatment leads to the swift and potent degradation of cIAP-1. In cell lines such as the MDA-MB-231 breast cancer line, treatment with this compound at concentrations as low as 1 nM can reduce cIAP-1 levels to undetectable amounts within 60 minutes. This degradation is very rapid, with significant reduction observed within 5 to 10 minutes of drug exposure.

Caspase Activation and Apoptosis

By neutralizing IAP-mediated inhibition, this compound triggers the caspase cascade.

-

Caspase Activation: Treatment with this compound, often in combination with TNFα, leads to the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3). Knockdown of caspase-8 and caspase-3 markedly reduces the apoptotic activity of this compound.

-

Apoptosis Induction: In sensitive cell lines like MDA-MB-231 and SK-OV-3, 1 nM of this compound can induce apoptosis in over 30% of the cell population within 12 hours. This effect is often dependent on an autocrine TNFα signaling loop that is initiated following cIAP-1 degradation.

Effects on Cell Viability

As a single agent, this compound has minimal to moderate effects on the viability of many cancer cell lines. However, its true potential is realized in combination therapies. When combined with TNF-related apoptosis-inducing ligand (TRAIL), this compound dramatically sensitizes both TRAIL-sensitive and TRAIL-resistant cancer cells to apoptosis, reducing the IC50 values of TRAIL by one to three orders of magnitude in many cell lines. Similar synergistic effects are observed when this compound is combined with conventional chemotherapies like gemcitabine or radiation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used in the in vitro characterization of this compound.

Fluorescence Polarization (FP) Binding Assay

This assay quantitatively measures the binding affinity of this compound to IAP proteins.

Principle: A small, fluorescently-tagged peptide (tracer) that binds to the IAP protein is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger IAP protein, its tumbling slows, increasing polarization. This compound competes with the tracer for binding, causing a dose-dependent decrease in polarization.

Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 7.5; 100 µg/ml bovine gamma globulin; 0.02% sodium azide).

-

Component Mixture: In a 96-well or 384-well black plate, add the recombinant IAP protein (e.g., 3 nM XIAP BIR2-BIR3), the fluorescent tracer (e.g., 1 nM Smac-1F), and serial dilutions of this compound.

-

Incubation: Incubate the plate at room temperature for 20-30 minutes to allow the binding reaction to reach equilibrium.

-

Measurement: Measure fluorescence polarization using a plate reader equipped with appropriate filters for the tracer's excitation and emission wavelengths.

-

Data Analysis: Plot the polarization values against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Western Blotting for Protein Analysis

This technique is used to detect the degradation of cIAP-1 and the cleavage of caspases and PARP.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and allow them to adhere. Treat with desired concentrations of this compound for specified time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-cIAP-1, anti-cleaved caspase-3, anti-PARP) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

Cell Viability Assay (WST-1 or MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with serial dilutions of this compound, alone or in combination with another agent (e.g., TRAIL), for the desired duration (e.g., 24-72 hours).

-

Reagent Addition: Add WST-1 or MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

Measurement:

-

For WST-1, measure the absorbance directly at 450 nm.

-

For MTT, first add a solubilizing agent (like DMSO) to dissolve the formazan crystals, then measure the absorbance at 570 nm.

-

-

Analysis: Normalize the absorbance values to the untreated control wells to calculate the percentage of cell viability.

Apoptosis Assay (Annexin V / PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound as required.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Necrotic cells: Annexin V-negative, PI-positive.

-

-

Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.

References

- 1. This compound: A Novel, Bivalent Smac Mimetic That Induces Apoptosis and Tumor Regression by Concurrent Removal of the Blockade of cIAP-1/2 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | Cell Signaling Technology [cellsignal.com]

- 5. alc-0315.com [alc-0315.com]

The Dual-Pronged Assault of SM-164 on Cancer's Survival aaxis: An In-depth Technical Guide to its Effects on Intrinsic and Extrinsic Apoptosis Pathways

For Immediate Release

This technical guide provides a comprehensive analysis of SM-164, a bivalent Smac mimetic, and its potent anti-cancer activity through the targeted induction of apoptosis. This compound's mechanism of action involves the concurrent inhibition of key members of the Inhibitor of Apoptosis Protein (IAP) family, leading to the activation of both the intrinsic and extrinsic apoptosis pathways. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and apoptosis research.

Executive Summary

This compound is a potent, cell-permeable, non-peptide small molecule that mimics the endogenous pro-apoptotic protein Smac/DIABLO. By binding to and neutralizing multiple IAP family members, this compound effectively removes the brakes on programmed cell death, making it a promising candidate for cancer therapy. This guide will delve into the molecular interactions and cellular consequences of this compound treatment, with a focus on its differential effects on the two major apoptosis signaling cascades. Quantitative binding data, detailed experimental methodologies, and visual representations of the involved pathways are provided to facilitate a deeper understanding of this compound's therapeutic potential.

Quantitative Analysis of this compound's Binding Affinity

This compound's potency is rooted in its high-affinity binding to the Baculoviral IAP Repeat (BIR) domains of several IAP proteins. This interaction is critical for displacing caspases and promoting their activation. The bivalent nature of this compound allows it to bind with significantly higher avidity to certain IAPs compared to its monovalent counterparts.[1]

| Target Protein | Binding Domain(s) | Ki (nM) | IC50 (nM) | Reference(s) |

| XIAP | BIR2 and BIR3 | 0.56 | 1.39 | [2][3] |

| cIAP-1 | BIR2 and BIR3 | 0.31 | - | |

| cIAP-2 | BIR3 | 1.1 | - |

Table 1: Binding Affinities of this compound to IAP Proteins. The data highlights the nanomolar potency of this compound against key IAP family members. Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values were determined by fluorescence polarization-based assays.

Impact on the Extrinsic Apoptosis Pathway

The extrinsic apoptosis pathway is initiated by the binding of death ligands, such as Tumor Necrosis Factor-alpha (TNF-α) or TRAIL, to their cognate death receptors on the cell surface. This leads to the formation of the Death-Inducing Signaling Complex (DISC) and the activation of the initiator caspase, Caspase-8.

This compound significantly sensitizes cancer cells to TNF-α- and TRAIL-induced apoptosis. Its primary mechanism in this pathway is the degradation of cellular IAP1 (cIAP1) and cIAP2. These IAPs are E3 ubiquitin ligases that play a crucial role in the TNF-α signaling pathway. By targeting cIAP1/2 for proteasomal degradation, this compound prevents the ubiquitination of key signaling molecules, thereby promoting the formation of a pro-apoptotic complex and subsequent activation of Caspase-8. The activation of Caspase-8 then leads to the cleavage and activation of executioner caspases, such as Caspase-3, culminating in apoptosis.

Figure 1: this compound's effect on the extrinsic apoptosis pathway.

Impact on the Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is triggered by intracellular stress signals. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors, including cytochrome c and Smac/DIABLO, into the cytoplasm. Cytochrome c initiates the formation of the apoptosome, which activates the initiator caspase, Caspase-9.

This compound's key role in the intrinsic pathway is its potent antagonism of X-linked inhibitor of apoptosis protein (XIAP). XIAP directly binds to and inhibits the activity of Caspase-9, as well as the executioner caspases, Caspase-3 and -7. By binding to the BIR2 and BIR3 domains of XIAP with high affinity, this compound mimics the action of endogenous Smac/DIABLO, displacing the caspases from XIAP's inhibitory grip. This liberation of caspases allows for the amplification of the apoptotic signal, leading to efficient cell death. In some cellular contexts, particularly in combination with other stimuli like radiation, this compound's disruption of the XIAP-caspase-9 interaction is a predominant mechanism for inducing apoptosis.

Figure 2: this compound's effect on the intrinsic apoptosis pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound. Specific details may need to be optimized for different cell lines and experimental conditions.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of this compound for IAP proteins.

Figure 3: Workflow for a Fluorescence Polarization (FP) binding assay.

Protocol:

-

Reagent Preparation:

-